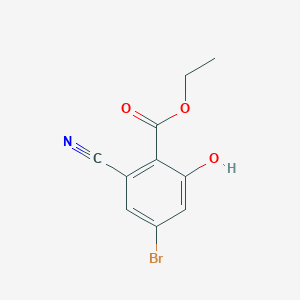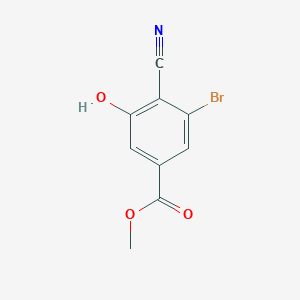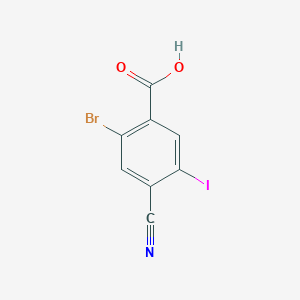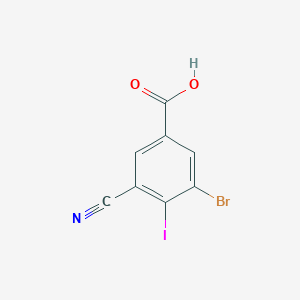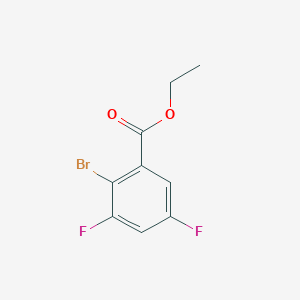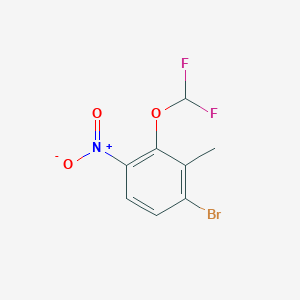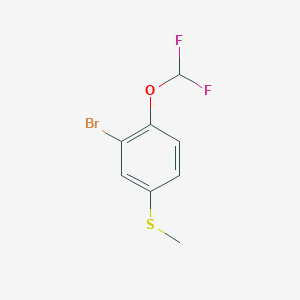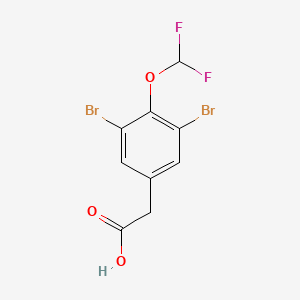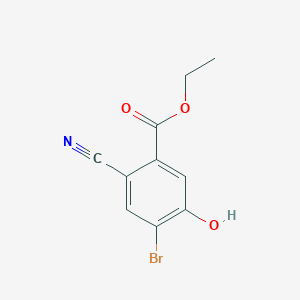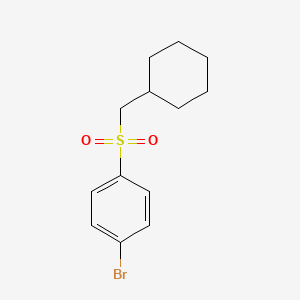
1-溴-4-环己基甲磺酰基-苯
描述
“1-Bromo-4-cyclohexylmethanesulfonyl-benzene” is a chemical compound with the molecular formula C13H17BrO2S . It has a molecular weight of 317.24 .
Molecular Structure Analysis
The molecular structure of “1-Bromo-4-cyclohexylmethanesulfonyl-benzene” consists of a benzene ring substituted with a bromine atom and a cyclohexylmethanesulfonyl group . The exact spatial arrangement of these groups would depend on the specific conditions under which the molecule was synthesized.
Chemical Reactions Analysis
Again, while specific reactions involving “1-Bromo-4-cyclohexylmethanesulfonyl-benzene” are not available, brominated aromatic compounds are generally reactive towards nucleophilic substitution reactions . The bromine atom could potentially be replaced by other groups in the presence of a suitable nucleophile.
科学研究应用
合成和反应机理
- 该化合物作为复杂分子合成中的中间体,通过迈克尔诱导的兰伯格-贝克伦德反应等反应,突出了其在构建具有潜在有机合成和材料科学应用的砜衍生物中的用途 (瓦辛、博卢舍娃和拉津,2003)。
荧光性质
- 其衍生物的荧光性质已得到研究,展示了在荧光材料开发中的潜力。此类衍生物的合成和表征揭示了它们有希望的光致发光性质,这可以在光电器件中得到利用 (梁左奇,2015)。
手性分子结构
- 对与 1-溴-4-环己基甲磺酰基-苯具有结构基序的手性分子(如二溴[2.2]对二环戊烷)的研究表明,该化合物与研究圆二色性和理解手性分子结构有关。这项研究对于开发具有特定光学性质的药物和材料至关重要 (toda、井上和森,2018)。
分子电子学
- 包括与 1-溴-4-环己基甲磺酰基-苯相关的结构在内的芳基溴化物被强调为分子电子学构建分子线的重要组成部分。它们在构建寡(苯乙烯亚)和寡(苯乙炔亚)线中的合成和应用,突出了它们在新兴的分子电子学领域中的重要性 (斯图尔-汉森等人,2005)。
碳纳米笼的合成
- 该化合物的衍生物已用于全苯碳纳米笼的合成,代表了支化碳纳米管的连接单元。该合成为材料科学中的应用铺平了道路,特别是在开发具有特定结构和光物理性质的新型纳米材料方面 (松井克马等人,2013)。
作用机制
Target of Action
The primary targets of “1-Bromo-4-cyclohexylmethanesulfonyl-benzene” are likely to be determined by its functional groups. The bromine atom is a good leaving group, which means it can be replaced by a nucleophile in a substitution reaction. The benzene ring is an aromatic system that can participate in electrophilic aromatic substitution reactions .
Mode of Action
“1-Bromo-4-cyclohexylmethanesulfonyl-benzene” can undergo various chemical reactions. For instance, the bromine atom can be replaced by a nucleophile in a substitution reaction. The benzene ring can undergo electrophilic aromatic substitution reactions .
生化分析
Biochemical Properties
1-Bromo-4-cyclohexylmethanesulfonyl-benzene plays a significant role in biochemical reactions, particularly in the context of organic synthesis. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with enzymes involved in electrophilic aromatic substitution reactions. The compound’s bromine atom can participate in free radical bromination, nucleophilic substitution, and oxidation reactions . These interactions are crucial for the compound’s role in forming carbon-carbon bonds and other synthetic applications.
Cellular Effects
1-Bromo-4-cyclohexylmethanesulfonyl-benzene has been observed to influence various types of cells and cellular processes. It can affect cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to participate in electrophilic aromatic substitution reactions suggests that it may impact cellular processes that involve aromatic compounds . Additionally, its interactions with enzymes and proteins can lead to changes in cellular metabolism and gene expression.
Molecular Mechanism
The molecular mechanism of 1-Bromo-4-cyclohexylmethanesulfonyl-benzene involves its ability to undergo electrophilic aromatic substitution reactions. This process begins with the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged benzenonium intermediate . The intermediate then undergoes deprotonation to yield a substituted benzene ring. This mechanism highlights the compound’s role in modifying aromatic compounds and its potential for enzyme inhibition or activation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Bromo-4-cyclohexylmethanesulfonyl-benzene can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound can undergo free radical bromination and nucleophilic substitution reactions, which may affect its long-term stability . Additionally, the compound’s impact on cellular function may vary over time, depending on its interactions with enzymes and proteins.
Dosage Effects in Animal Models
The effects of 1-Bromo-4-cyclohexylmethanesulfonyl-benzene can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating cellular processes and gene expression. At higher doses, it may cause toxic or adverse effects. Studies have indicated that the compound’s interactions with enzymes and proteins can lead to threshold effects, where the impact on cellular function becomes more pronounced at higher concentrations .
Metabolic Pathways
1-Bromo-4-cyclohexylmethanesulfonyl-benzene is involved in various metabolic pathways, particularly those related to aromatic compounds. The compound interacts with enzymes that facilitate electrophilic aromatic substitution reactions, leading to the formation of substituted benzene rings . These interactions can affect metabolic flux and metabolite levels, highlighting the compound’s role in biochemical processes.
Transport and Distribution
Within cells and tissues, 1-Bromo-4-cyclohexylmethanesulfonyl-benzene is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within specific cellular compartments . Understanding the transport and distribution mechanisms is crucial for determining the compound’s overall impact on cellular function.
Subcellular Localization
The subcellular localization of 1-Bromo-4-cyclohexylmethanesulfonyl-benzene is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The compound’s activity and function can be affected by its localization, as it interacts with enzymes and proteins in different subcellular environments.
属性
IUPAC Name |
1-bromo-4-(cyclohexylmethylsulfonyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO2S/c14-12-6-8-13(9-7-12)17(15,16)10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBNEUANYBYGTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CS(=O)(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


